5-Bromo-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol
Description
The compound 5-Bromo-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring a bromine substituent at the 5-position, a hydroxyl group at the 3-position, and a pyrrolidin-1-ylsulfonyl moiety at the 3'-position of the second phenyl ring. Its molecular structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Key structural attributes include:
- Pyrrolidin-1-ylsulfonyl group: Introduces polar sulfonamide functionality, improving solubility and hydrogen-bonding capacity.
- Bromine substituent: May facilitate further derivatization (e.g., Suzuki couplings) or act as a halogen-bond donor.
Properties
IUPAC Name |
3-bromo-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c17-14-8-13(9-15(19)11-14)12-4-3-5-16(10-12)22(20,21)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFOXKLMXAUZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686487 | |
| Record name | 5-Bromo-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-92-4 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-3′-(1-pyrrolidinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261902-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfonylation: The pyrrolidinylsulfonyl group is introduced via a sulfonylation reaction, where the biphenyl derivative is treated with a sulfonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated biphenyl derivative.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
5-Bromo-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biphenyl Derivatives with Halogen and Oxygen Substituents
lists biphenyl analogs with bromine and methoxy groups, such as 5-Bromo-3'-methoxy-[1,1'-biphenyl]-3-ol (CAS 1261952-11-7, similarity score: 0.91) . These compounds differ primarily in the 3'-substituent (methoxy vs. pyrrolidinylsulfonyl).
Table 1: Comparison of Biphenyl Derivatives
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Key Features |
|---|---|---|---|---|
| 5-Bromo-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol | Not provided | Br (5), OH (3), pyrrolidinylsulfonyl (3') | C₁₆H₁₅BrNO₃S | Polar sulfonamide group |
| 5-Bromo-3'-methoxy-[1,1'-biphenyl]-3-ol | 1261952-11-7 | Br (5), OH (3), OCH₃ (3') | C₁₃H₁₁BrO₂ | Methoxy group (less polar) |
| 5-Bromo-4'-methoxy-[1,1'-biphenyl]-3-ol | 1261975-92-1 | Br (5), OH (3), OCH₃ (4') | C₁₃H₁₁BrO₂ | Methoxy at 4' (altered sterics) |
Key Differences :
- Electronic Effects : The pyrrolidinylsulfonyl group is electron-withdrawing, reducing electron density on the biphenyl system compared to methoxy (electron-donating). This impacts reactivity in cross-coupling reactions .
- Solubility : Sulfonamide derivatives typically exhibit higher aqueous solubility than methoxy analogs due to hydrogen-bonding capacity .
Pyrrolidinylsulfonyl-Substituted Heterocycles
describes 1-(5-bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol (CAS 1244060-00-1, C₉H₁₁BrN₂O₃S), which replaces the biphenyl core with a pyridine ring .
Table 2: Comparison with Pyridine-Based Analogs
| Compound Name | Backbone | Substituents | Molecular Formula | Applications |
|---|---|---|---|---|
| This compound | Biphenyl | Br, OH, pyrrolidinylsulfonyl | C₁₆H₁₅BrNO₃S | Potential kinase inhibitors |
| 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol | Pyridine | Br, pyrrolidinylsulfonyl, OH | C₉H₁₁BrN₂O₃S | Intermediate in drug synthesis |
Key Differences :
- Synthetic Utility : Bromine on biphenyl allows for regioselective modifications, whereas pyridine-based bromine may direct electrophilic substitutions differently .
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